N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide
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Overview
Description
N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H12INO2S It is a derivative of benzene, featuring an ethyl group, an iodine atom, a methyl group, and a sulfonamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the iodination of 2-methylbenzenesulfonamide followed by the ethylation of the resulting product. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for the iodination step, and an alkylating agent such as ethyl bromide for the ethylation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide can undergo several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: Halogenating agents like bromine or chlorine can substitute the iodine atom on the benzene ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group would yield a carboxylic acid derivative, while nucleophilic substitution of the sulfonamide group could produce various amine derivatives .
Scientific Research Applications
N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-methylbenzenesulfonamide: Lacks the iodine atom, making it less reactive in electrophilic substitution reactions.
3-Iodo-2-methylbenzenesulfonamide: Lacks the ethyl group, which may affect its solubility and binding properties.
Uniqueness
N-Ethyl-3-iodo-2-methylbenzene-1-sulfonamide is unique due to the presence of both the iodine atom and the ethyl group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H12INO2S |
---|---|
Molecular Weight |
325.17 g/mol |
IUPAC Name |
N-ethyl-3-iodo-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12INO2S/c1-3-11-14(12,13)9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 |
InChI Key |
MJTKMNDKHDTBPK-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C(=CC=C1)I)C |
Origin of Product |
United States |
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